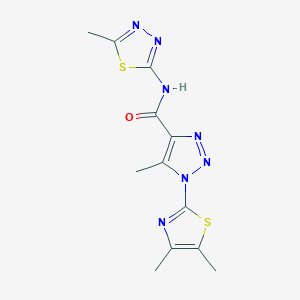

1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7OS2/c1-5-7(3)21-12(13-5)19-6(2)9(16-18-19)10(20)14-11-17-15-8(4)22-11/h1-4H3,(H,14,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLUICRNOWRRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide , often abbreviated as DMT-TDC , is a synthetic derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in the fields of antimicrobial, anticancer, and antioxidant effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

DMT-TDC belongs to a class of compounds characterized by the presence of thiazole and thiadiazole moieties. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The structural complexity of DMT-TDC contributes to its biological efficacy through various mechanisms of action.

Structural Formula

Antimicrobial Activity

DMT-TDC has shown significant antimicrobial properties against various bacterial strains. A study evaluated the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that DMT-TDC exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

Table 1: Antimicrobial Activity of DMT-TDC

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has highlighted the anticancer potential of DMT-TDC through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that DMT-TDC inhibited the proliferation of cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity of DMT-TDC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest at G2/M |

Antioxidant Activity

The antioxidant capabilities of DMT-TDC were assessed using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant.

Table 3: Antioxidant Activity of DMT-TDC

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of various thiazole derivatives including DMT-TDC. The study concluded that modifications in the thiazole ring significantly enhanced antimicrobial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A comprehensive evaluation published in Cancer Letters examined the effects of DMT-TDC on multiple cancer cell lines. The findings revealed that treatment with DMT-TDC resulted in significant apoptosis in MCF-7 cells, with an associated increase in pro-apoptotic markers .

Preparation Methods

Synthesis of the Triazole Carboxylic Acid Core

The 1,2,3-triazole-4-carboxylic acid moiety serves as the central scaffold for subsequent functionalization. Patent literature describes a two-step approach starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole (II). In the first step, Grignard reagents such as isopropylmagnesium chloride facilitate selective debromination at the 5-position, yielding 1-substituted-4-bromo-1H-1,2,3-triazole (III). Subsequent carboxylation via carbon dioxide insertion at −10°C generates the carboxylic acid derivative (I), achieving yields up to 53% after crystallization. Critical parameters include:

- Solvent system : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (METHF) optimizes Grignard reactivity.

- Temperature control : Reactions conducted below −30°C minimize side reactions during CO₂ incorporation.

- Workup protocols : Acidic extraction (pH 1–5) and solvent evaporation under reduced pressure ensure purity.

Alternative routes employ cyclization of s-triazole-3-thiol precursors with ketones in acetic acid, though these methods produce isomeric mixtures requiring chromatographic separation.

Functionalization with 4,5-Dimethylthiazole

The 4,5-dimethylthiazole group is introduced via diazonium coupling or nucleophilic aromatic substitution. Azo dye synthesis methodologies demonstrate that 2-amino-4,5-dimethylthiazole forms a diazonium salt, which couples with phenolic substrates under alkaline conditions. For the target compound, this approach is adapted to attach the thiazole ring to the triazole core. Key considerations include:

- Diazotization : Sodium nitrite and hydrochloric acid generate the diazonium intermediate at 0–5°C.

- Coupling pH : Alkaline conditions (pH 8–10) promote electrophilic substitution on the triazole’s aromatic system.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the coupled product.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The 5-methyl-1,3,4-thiadiazol-2-amine fragment is prepared via cyclocondensation of thiosemicarbazides with carboxylic acids. Patent methods describe reacting methylthioacetamide with hydrazine hydrate in refluxing ethanol, followed by oxidation with hydrogen peroxide to form the thiadiazole ring. Challenges include:

- Oxidation control : Over-oxidation to sulfone derivatives is mitigated by stoichiometric H₂O₂ use.

- Yield optimization : Catalytic amounts of iodine enhance ring closure efficiency.

Carboxamide Bond Formation

Coupling the triazole carboxylic acid (I) with 5-methyl-1,3,4-thiadiazol-2-amine necessitates activation of the carboxyl group. Patent EP2947075B1 outlines a two-phase system using water-immiscible solvents (e.g., toluene) and inorganic bases (e.g., NaOH) to facilitate nucleophilic acyl substitution. Reaction parameters include:

- Activation agents : Thionyl chloride or N,N′-dicyclohexylcarbodiimide (DCC) converts the acid to an acyl chloride or mixed anhydride.

- Temperature : Reactions conducted at −20°C to 25°C prevent hydrolysis of sensitive intermediates.

- Workup : Acidification (pH 5) precipitates the carboxamide, which is filtered and dried under vacuum.

Integrated Synthesis Protocol

Combining these steps, a representative synthesis pathway proceeds as follows:

- Triazole carboxylate synthesis :

- Thiazole coupling :

- Thiadiazole amine preparation :

- Amide bond formation :

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

- Regioselectivity : Competing substitution at triazole positions 4 and 5 necessitates precise stoichiometry of Grignard reagents.

- Solvent selection : THF/METHF mixtures improve reagent solubility, while toluene reduces hydrolysis during amide coupling.

- Catalyst use : Lithium chloride enhances Grignard reactivity by stabilizing intermediates.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiadiazole core. Key steps include:

- Condensation reactions between thiazole and thiadiazole precursors under reflux conditions (e.g., ethanol or DMF as solvents) .

- Temperature control (60–80°C) and pH adjustment (neutral to slightly acidic) to minimize side reactions and improve yield .

- Use of catalysts like triethylamine to facilitate carboxamide bond formation .

- Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR spectroscopy : H and C NMR are critical for verifying substituent positions and confirming the absence of tautomeric forms. For example, the methyl groups on the thiazole and thiadiazole rings produce distinct singlet peaks in H NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : SHELX programs refine crystal structures, while ORTEP-III visualizes bond lengths and angles, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?

- Docking software (AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., kinases) or receptors. The triazole and thiadiazole moieties often form hydrogen bonds with active-site residues .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays. For example, analogues with similar structures show sub-micromolar activity against cancer cell lines .

Q. What strategies address contradictions in spectral or crystallographic data during characterization?

- Cross-validation : Combine NMR, MS, and IR data to confirm functional groups. For instance, discrepancies in carbonyl signals may arise from solvent effects, necessitating deuterated solvent trials .

- High-resolution crystallography : Use SHELXL to refine twinned or low-resolution datasets, ensuring accurate bond parameter measurements .

- Dynamic NMR : Resolve rotational barriers in flexible substituents (e.g., methyl groups) by variable-temperature studies .

Q. How does the compound’s stability under varying pH and temperature conditions impact its biological assay design?

- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound may hydrolyze in acidic conditions (pH < 3), requiring buffered solutions (pH 6–7) for cell-based assays .

- Solvent selection : Use DMSO for stock solutions (stable at −20°C for 6 months) and dilute in PBS to avoid precipitation .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Prevents decomposition | |

| Solvent | DMF/Ethanol (1:1) | Enhances solubility | |

| Catalyst | Triethylamine | Accelerates amidation | |

| Reaction Time | 12–18 hours | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.